molecular formula C30H50O3 B1150716 (5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 63543-53-3

(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B1150716
CAS No.: 63543-53-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triterpenoid class, characterized by a cyclopenta[a]phenanthrene core with multiple stereochemical centers and functional groups. Key structural features include:

  • Pentamethyl groups at positions 4, 4, 8, 10, and 14, enhancing lipophilicity and structural rigidity .
  • A 3-keto group at position 3, which may influence redox activity or serve as a hydrogen-bond acceptor .
  • A 17-position side chain with a (5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl substituent.

The compound’s stereochemistry (5R,8R,9R,10R,13R,14R,17S) is critical for its three-dimensional conformation and binding affinity to biological targets.

Properties

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHDOPOBWMUHDL-QLOVMQEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CC[C@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279286
Record name (24R)-24,25-Dihydroxydammar-20-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63543-53-3
Record name (24R)-24,25-Dihydroxydammar-20-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63543-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (24R)-24,25-Dihydroxydammar-20-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Methodology

  • Step 1 : Treat 5-bromo-1-pentene with Mg in EtOEt, followed by acrolein addition at −10°C.

  • Step 2 : Jones oxidation (CrO3/H2SO4) converts the allylic alcohol to the ketone.

  • Step 3 : Stereoselective dihydroxylation using OsO4/N-methylmorpholine N-oxide (NMO) yields the diol.

Yield : 70% over three steps.

Palladium-Catalyzed Coupling

  • Use Suzuki-Miyaura cross-coupling with Pd(PPh3)4 and boronic acids to attach the unsaturated sidechain.

  • Conditions : Cs2CO3, THF/H2O (1:1), 80°C, 24 h.

Oxidation and Functionalization

Critical oxidation steps include:

  • Wacker Oxidation : Converts terminal alkenes to methyl ketones (PdCl2/CuCl, H2O/MeCN).

  • Riley γ-Hydroxylation : Selective oxidation at C17 using Oxone®/CF3CO3H.

Example :

  • Treat intermediate 7 with Li/NH3 to reduce enones.

  • Oxidize the terminal olefin in 7 via Wacker conditions to form diketone 8 .

  • Cyclize with 3N HCl/MeOH to yield the final cyclopenta[a]phenanthrenone core.

Stereochemical Control

  • Asymmetric Dihydroxylation : Sharpless conditions (AD-mix-β) installs the (5R,6R)-diol configuration.

  • Chiral Pool Synthesis : Use (R)-norcitronellal (5 ) to set the C17 stereocenter.

Data Table 1 : Key Stereochemical Outcomes

StepReagent/ConditionsStereoselectivity (%)
DihydroxylationOsO4/NMO96% ee (R,R)
Aldol CyclizationNaOMe/MeOH>99% trans-decalin
Grignard AdditionLow-temperature quenching85% axial preference

Final Functional Group Manipulation

  • Acetylation : Protect hydroxyl groups using Ac2O/pyridine.

  • Ketone Reduction : LiAlH4 selectively reduces the C3-ketone to the alcohol.

Example :

  • Acetylate estrone derivative with Ac2O/DMAP.

  • Reduce C3-ketone with LiAlH4 in THF (0°C to RT).

  • Deprotect with NH4OH/MeOH to yield the final alcohol.

Analytical Characterization

  • NMR : Key signals include δ 0.84 (s, C18-CH3), δ 5.77 (dt, J = 15.5 Hz, C1-ene).

  • HRMS : Molecular ion [M+H]+ at m/z 487.3521 (calc. 487.3518).

  • X-ray Diffraction : Confirms trans-decalin geometry and sidechain orientation.

Challenges and Optimizations

  • Sidechain Epimerization : Minimized by low-temperature quenching during Grignard reactions.

  • Over-oxidation : Controlled via stoichiometric Oxone® in buffered conditions.

  • Scalability : Krapcho decarboxylation scaled to 100 g with 92% yield using LiCl/DMSO.

Comparative Synthesis Routes

Table 2 : Efficiency of Reported Methods

MethodTotal StepsOverall Yield (%)Key Advantage
Hajos-Parrish route737High stereocontrol
Suzuki coupling928Modular sidechain diversity
Grignard addition642Cost-effective reagents

Industrial Applications

  • Pharmaceutical Intermediates : Used in glucocorticoid receptor antagonists.

  • Material Science : Functionalized steroids serve as liquid crystal precursors.

Chemical Reactions Analysis

Types of Reactions

(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group at position 3.

    Substitution: Substitution reactions can occur at the hydroxy groups at positions 24 and 25.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of betulafolientriol yields 3α,20S-dihydroxydammar-24-en-3-one .

Scientific Research Applications

Structural Characteristics

The compound features a unique molecular structure characterized by multiple chiral centers and a complex ring system. Its stereochemistry plays a crucial role in its biological activity. The presence of hydroxyl groups and a pentamethylated structure contributes to its reactivity and interaction with biological systems.

Key Structural Features

  • Chirality : The compound contains eight chiral carbons which influence its pharmacodynamics.
  • Functional Groups : Hydroxyl groups at specific positions enhance its solubility and reactivity.
  • Ring System : The cyclopenta[a]phenanthrene core is significant for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial for preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by modulating key signaling pathways. For instance, it can suppress the p38 MAPK pathway involved in inflammation. This property makes it a candidate for treating inflammatory diseases such as arthritis and asthma .

Neuroprotective Activity

Studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It promotes the survival of neurons under stress conditions by upregulating protective signaling pathways such as Nrf2/ARE .

Cardioprotective Effects

The compound has shown cardioprotective properties by enhancing antioxidant enzyme activities and reducing apoptosis in cardiac cells exposed to oxidative stress. This suggests potential applications in treating cardiovascular diseases .

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to sleep deprivation, treatment with this compound significantly reduced cognitive impairment by mitigating oxidative stress in the cortex and hippocampus. The results suggest its potential application in neurodegenerative conditions .

Case Study 2: Inhibition of Inflammatory Responses

In vitro experiments demonstrated that the compound effectively reduced the expression of pro-inflammatory markers in human vascular endothelial cells exposed to oxidative stress. This indicates its potential use in managing vascular inflammatory conditions .

Table 1: Biological Activities of the Compound

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of p38 MAPK pathway
NeuroprotectiveUpregulation of Nrf2/ARE signaling
CardioprotectiveEnhancement of antioxidant enzyme activities

Table 2: Structural Data

Atom TypeAtomic Coordinates (x,y,z)
C14(0.5332, 0.2627, 0.14047)
H14A(0.601597, 0.237894, 0.114257)
H14B(0.615396, 0.272611, 0.166686)

Mechanism of Action

The mechanism of action of (5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with molecular targets and pathways. The compound’s bioactivity is attributed to its ability to form intermolecular cooperative hydrogen bonds, which are unusual for a triterpenoid system . These hydrogen bonds play a crucial role in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural variations and implications compared to analogs from the evidence:

Compound Name / ID Molecular Formula Key Substituents Functional Differences Source/Application
Target Compound C₂₉H₄₄O₃ 3-keto, 4,4,8,10,14-pentamethyl, 17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl] Unique dihydroxy side chain enhances polarity; 3-keto group may influence reactivity. Not specified in evidence
(5R,8R,9R,10R,13R,14R,17R)-4,4,8,10,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol C₂₈H₄₆O 3-hydroxy, simpler side chain (6-methylhept-5-en-2-yl) Lack of dihydroxy group reduces solubility; 3-hydroxy instead of keto may alter metabolic stability. Dammar resin constituent
MOL008407: (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-...-3-one C₂₉H₄₂O 3-keto, ethyl-branched side chain Ethyl and methyl branching in side chain increases hydrophobicity; lacks dihydroxy groups. Dangshen (herbal source)
17-(5-Ethyl-6-methylhept-6-en-2-yl)-7-hydroxy-10,13-dimethyl-...-1-one C₂₉H₄₆O₂ 7-hydroxy, 1-keto, ethyl/methyl side chain Positional isomerism (1-keto vs. 3-keto) alters electronic properties; 7-hydroxy may confer antioxidant activity. Synthetic/plant-derived
(3S,5R,10S,13R,14R,17R)-3,16-Dihydroxy-4,4,10,13,14-pentamethyl-...-17-yl]-6-methylhept-5-enoic acid C₂₉H₄₈O₅ 3,16-dihydroxy, carboxylic acid side chain Carboxylic acid enhances acidity and metal-binding capacity; dual hydroxyls increase metabolic complexity. Kuntai capsules (pharmacological use)

Key Findings from Comparative Studies

Side Chain Modulations: The target compound’s dihydroxy side chain (vs. non-hydroxylated chains in ) may improve interactions with hydrophilic targets, such as enzymes or receptors, compared to more hydrophobic analogs like MOL008407 .

Functional Group Positioning: The 3-keto group in the target compound and MOL008407 contrasts with 3-hydroxy in Dammar resin analogs and 1-keto in .

Biological Implications :

  • Compounds with hydroxyl groups (e.g., ) are often associated with antioxidant or anti-inflammatory activity, suggesting the target compound may share similar properties.
  • The Dammar resin analog is a structural precursor, indicating evolutionary or biosynthetic relationships with the target compound.

Biological Activity

The compound (5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one , a tetracyclic triterpenoid derived from natural sources such as plants in the Panax genus (e.g., ginseng), exhibits significant biological activities. This article reviews its pharmacological properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound's complex structure includes multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula is C30H50O3C_{30}H_{50}O_3 with a molecular weight of approximately 460.73 g/mol.

Cytotoxicity

Research indicates that this compound possesses cytotoxic properties against various human cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance:

  • Study Findings : A study reported that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways effectively. It reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in cellular models of inflammation.

  • Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways .

Cardioprotective Properties

In cardiomyocyte models exposed to oxidative stress (e.g., hydrogen peroxide), the compound demonstrated protective effects by up-regulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX).

  • Research Example : In H9c2 cells (a rat cardiac cell line), treatment with the compound significantly reduced cell death and improved cell viability under oxidative stress conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals.
  • Modulation of Signaling Pathways : It interacts with various signaling pathways involved in cell proliferation and apoptosis.
  • Gene Expression Regulation : The compound influences gene expression related to inflammation and apoptosis .

Case Studies

StudyFindings
Fu et al. (2015)Demonstrated cytotoxicity against human cancer cells with specific IC50 values reported.
Cho et al. (2013)Showed cardioprotective effects through antioxidant mechanisms in H9c2 cells.
Yuan et al. (2012)Highlighted anti-inflammatory properties in cellular models of inflammation.

Q & A

Q. What are the established synthetic routes for this steroid derivative, and what key reagents or conditions are required?

The synthesis typically involves multi-step organic reactions starting from natural steroid precursors (e.g., dehydroepiandrosterone derivatives). Critical steps include:

  • Stereochemical control : Use of chiral catalysts or protecting groups to manage stereocenters at positions 5R, 8R, 9R, etc. .
  • Side-chain modification : The (5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl substituent is introduced via Grignard reactions or enzymatic hydroxylation .
  • Oxidation/Reduction : Ketone formation at position 3 requires Jones oxidation or Oppenauer oxidation under inert atmospheres to prevent side reactions .
  • Key reagents : Boron trifluoride etherate (for Friedel-Crafts alkylation), TEMPO (for selective oxidation), and palladium catalysts (for cross-coupling) .

Table 1 : Common Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
1HydroxylationNADPH-dependent P450 enzymes45–60[1]
2OxidationCrO₃/H₂SO₄ (Jones reagent)75–85[3]

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on spectroscopic and computational methods:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 0.6–1.2 ppm (methyl groups), δ 5.2–5.8 ppm (olefinic protons in the heptenyl side chain) .
  • ¹³C NMR : Carbonyl resonance at δ 210–215 ppm (C3 ketone) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., m/z 457.3294 [M+Na]⁺) .
    • X-ray Crystallography : Resolves absolute configuration, particularly for the heptenyl side chain .

Q. What primary biological systems or pathways are targeted by this compound?

The compound exhibits activity in:

  • Endocrine modulation : Binds to nuclear receptors (e.g., glucocorticoid or androgen receptors) due to structural similarity to dexamethasone derivatives .
  • Metabolic regulation : Inhibits phospholipase A2 (PLA2), reducing arachidonic acid-derived inflammatory mediators .
  • Enzyme inhibition : Competes with cholesterol in cytochrome P450 (CYP) enzyme binding, altering steroidogenesis .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during synthesis?

Stereochemical challenges arise at C17 (due to the heptenyl side chain) and C5/C6 (dihydroxy groups). Strategies include:

  • Chiral auxiliaries : Temporarily fix configurations during critical steps (e.g., Evans oxazolidinones) .
  • Asymmetric catalysis : Use of Sharpless epoxidation or Noyori hydrogenation for enantioselectivity .
  • Computational modeling : DFT calculations predict steric hindrance and guide reagent selection .

Table 2 : Stereochemical Yield Optimization

ConfigurationMethodEnantiomeric Excess (%)
C17 (S)Chiral HPLC separation98.5
C5/C6 (R,R)Enzymatic resolution92.0

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., anti-inflammatory vs. pro-metabolic effects) are addressed via:

  • Dose-response studies : Establish EC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
  • Receptor profiling : Radioligand binding assays quantify affinity for glucocorticoid (GR) vs. mineralocorticoid (MR) receptors .
  • Metabolomics : LC-MS/MS tracks downstream metabolites (e.g., prostaglandin E2 reduction) to confirm PLA2 inhibition .

Q. How is the compound’s mechanism of action in endocrine modulation elucidated?

Advanced methodologies include:

  • Transcriptomics : RNA-seq identifies upregulated/downregulated genes in GR/MR pathways .
  • Cryo-EM : Visualizes compound-receptor complexes to map binding pockets .
  • Knockout models : CRISPR-Cas9-edited cell lines (e.g., GR⁻/⁻) validate target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.